molecular formula C7H12O2 B2970908 2,2,3-trimethylbut-3-enoic Acid CAS No. 4168-01-8

2,2,3-trimethylbut-3-enoic Acid

Cat. No.: B2970908
CAS No.: 4168-01-8
M. Wt: 128.171
InChI Key: SZVHSAUMBGHOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trimethylbut-3-enoic Acid is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a pungent odor and is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. This compound is used as a building block in organic synthesis and has applications in various fields, including polymer chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbut-3-enoic Acid can be synthesized through multiple synthetic routes. One common method involves the reaction of 3-hydroxy-2,2,3-trimethylbutanoic acid ethyl ester with phosphorus oxychloride (POCl3) in the presence of pyridine, followed by hydrolysis with aqueous potassium hydroxide (KOH) in ethanol . The reaction conditions typically involve ambient temperature for the initial step and heating for the hydrolysis step.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylbut-3-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2,3-Trimethylbut-3-enoic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbut-3-enoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects .

Comparison with Similar Compounds

    2,2-Dimethylbut-3-enoic Acid: Similar in structure but with different reactivity and applications.

    3-Methylbut-2-enoic Acid: Another related compound with distinct chemical properties.

Uniqueness: 2,2,3-Trimethylbut-3-enoic Acid is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

2,2,3-trimethylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)7(3,4)6(8)9/h1H2,2-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHSAUMBGHOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.